molecular formula C23H28N4O3 B3775544 2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide

2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide

Cat. No.: B3775544
M. Wt: 408.5 g/mol
InChI Key: BHOXIDSDRJNQRB-UHFFFAOYSA-N
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Description

2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole core, followed by the introduction of the butyl group and the morpholin-4-yl-2-pyridin-4-ylethyl side chain. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-1,3-benzoxazole-5-carboxamide: Lacks the morpholin-4-yl-2-pyridin-4-ylethyl side chain.

    N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide: Lacks the butyl group.

    2-butyl-N-(2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide: Lacks the morpholin-4-yl group.

Uniqueness

2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide is unique due to the presence of both the butyl group and the morpholin-4-yl-2-pyridin-4-ylethyl side chain. This combination of functional groups may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-2-3-4-22-26-19-15-18(5-6-21(19)30-22)23(28)25-16-20(17-7-9-24-10-8-17)27-11-13-29-14-12-27/h5-10,15,20H,2-4,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOXIDSDRJNQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC(C3=CC=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide
Reactant of Route 2
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2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide
Reactant of Route 3
2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide
Reactant of Route 4
2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
2-butyl-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,3-benzoxazole-5-carboxamide

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